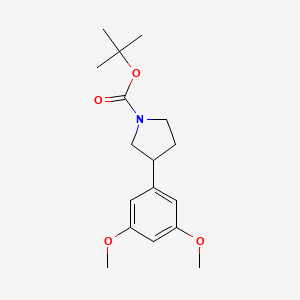
(R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidinyl group, and a cyclopropyl group. The hemioxalate form indicates that it is a salt formed with oxalic acid, which can influence its solubility and stability properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Cyclopropyl Group: This step often involves the use of diazo compounds in a Rh-catalyzed [4 + 1] cycloaddition reaction.
Attachment of the tert-Butyl Group: This is usually done through a carbamoylation reaction, where a tert-butyl carbamate is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are crucial to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This can be catalyzed by rhodium complexes, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Rhodium catalysts, oxygen or other oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is unique due to its combination of a cyclopropyl group with a pyrrolidinyl and tert-butyl group. This unique structure can confer specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the cyclopropyl group can enhance the compound’s stability and reactivity .
Eigenschaften
Molekularformel |
C26H46N4O8 |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)/t2*9-;/m11./s1 |
InChI-Schlüssel |
CTUDHHVMYKWBHA-GRDVFPNISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13660291.png)
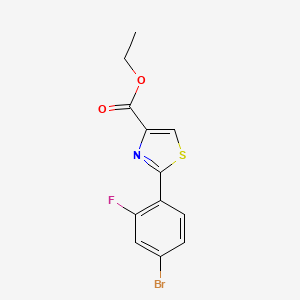
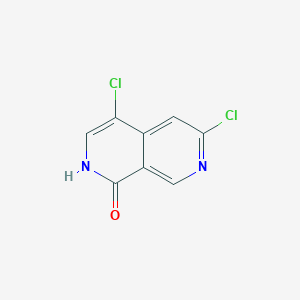

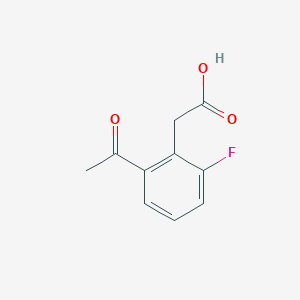

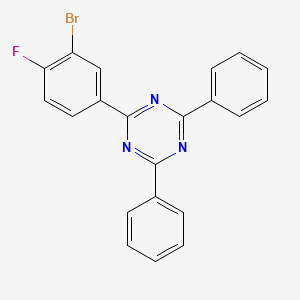
![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
